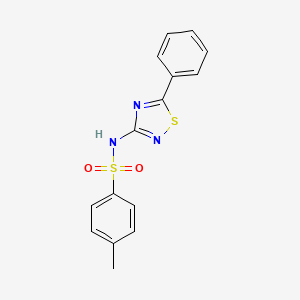
4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with various aldehydes or ketones. For instance, the reaction of thiosemicarbazide with benzaldehyde in the presence of an acid catalyst can yield 5-phenyl-1,2,4-thiadiazole.
Sulfonamide Formation: The thiadiazole derivative is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nitric acid, halogens; reactions often require acidic or basic catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, thiadiazole derivatives, including this compound, have shown significant antimicrobial, antifungal, and anticancer activities. They are studied for their potential to inhibit the growth of various pathogens and cancer cells .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has been investigated for its ability to act as an enzyme inhibitor, potentially useful in treating diseases such as cancer and bacterial infections .
Industry
Industrially, thiadiazole derivatives are used in the development of agrochemicals, dyes, and polymers. Their stability and reactivity make them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids, proteins, and other biomolecules, disrupting essential biological processes .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole structure without additional substituents.
5-Phenyl-1,2,4-thiadiazole: Similar to the compound but lacks the sulfonamide group.
4-Methylbenzenesulfonamide: Contains the sulfonamide group but lacks the thiadiazole ring.
Uniqueness
4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide is unique due to the combination of the thiadiazole ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it more versatile and potent compared to its simpler counterparts .
Biological Activity
4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₅H₁₃N₃O₂S₂
- Molecular Weight : 331.41 g/mol
- CAS Number : 89879-96-9
This compound exhibits its biological activity primarily through the inhibition of key enzymes and bacterial growth. The thiadiazole moiety is known for its ability to interact with various biological targets, enhancing the compound's efficacy against microbial pathogens.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
-
Antibacterial Activity :
- The compound demonstrated low Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus (MIC = 3.9 μg/mL) and Acinetobacter xylosoxidans .
- Compounds with structural modifications similar to this compound have shown promising antibacterial effects, indicating a potential for further development .
- Fungal Activity :
Case Studies
Several studies have explored the biological activity of related compounds and derivatives:
Cytotoxicity Studies
In addition to its antimicrobial properties, some derivatives of thiadiazole compounds have shown cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been tested for their ability to inhibit tumor growth in vitro.
Properties
CAS No. |
89879-96-9 |
|---|---|
Molecular Formula |
C15H13N3O2S2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H13N3O2S2/c1-11-7-9-13(10-8-11)22(19,20)18-15-16-14(21-17-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18) |
InChI Key |
HPDSEIHULXTEPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















